

# Synthesis and chemical structure of Ciraparantag TFA

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Synthesis and Chemical Structure of Ciraparantag TFA

#### Introduction

Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under investigation as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2][3] It is designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor IIa) inhibitors (like dabigatran).[1][3][4] This document provides a detailed overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity, intended for researchers and drug development professionals. The trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research and development.

### **Chemical Structure and Synthesis**

Ciraparantag is a synthetic, water-soluble, cationic molecule.[2][5][6] Its structure is composed of two L-arginine amino acid units connected by a piperazine-containing linker.[3][4][7] This design was the result of an intentional molecular design program aimed at creating molecules that could bind to heparins through non-covalent, charge-charge interactions.[7]

While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are proprietary and not detailed in publicly available literature. However, based on its known



structure, the synthesis would conceptually involve the coupling of L-arginine residues to a central piperazine-based linker.

#### **Chemical Properties:**

- IUPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide[3]
- Molecular Formula: C22H48N12O2[3][4]
- Molar Mass: 512.708 g·mol<sup>-1</sup>[3][4]

#### **Mechanism of Action**

Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant drugs through non-covalent interactions.[2][4][5] The primary mechanisms are:

- Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds with anionic anticoagulants like heparin.[4][6]
- Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge interactions.[5][8]

This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa and Factor IIa (thrombin).[1][5] This action restores the normal activity of these coagulation factors, allowing for the re-establishment of hemostasis.[2][6] Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and DOACs but does not bind to coagulation factors (FIIa, FXa) directly, nor to a wide range of other plasma proteins or commonly used cardiac and antiepileptic drugs.[2][4]





Click to download full resolution via product page

Caption: Mechanism of Ciraparantag action.

# **Data Presentation Pharmacokinetic Properties**



| Parameter      | Value / Description                                                                                                                     | Source(s) |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Model          | One-compartment                                                                                                                         | [2]       |
| Distribution   | Rapid distribution phase                                                                                                                | [4]       |
| Half-life (t½) | 12 to 19 minutes                                                                                                                        | [7][9]    |
| Metabolism     | Hydrolysis by serum peptidases into two metabolites, primarily BAP (monoarginine piperazine). Metabolites have no substantial activity. | [4][9]    |
| Elimination    | Primarily renal. >90% of total dose recovered in urine within 24 hours.                                                                 | [2]       |
| Accumulation   | Minimal to none                                                                                                                         | [2]       |

## **Preclinical Efficacy in Rat Bleeding Models**



| Anticoagulant                          | Ciraparantag Dose<br>(IV) | Outcome                                                                                       | Source(s) |
|----------------------------------------|---------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Edoxaban (10 mg/kg<br>PO)              | 5 and 10 mg/kg            | Reduced blood loss to levels of non-anticoagulated controls.                                  | [4]       |
| Dabigatran (37.5<br>mg/kg PO)          | 31.25 mg/kg               | Reduced blood loss<br>volume to control<br>levels in tail<br>transection model.               |           |
| Unfractionated<br>Heparin (1 mg/kg IV) | 20 mg/kg                  | Significantly reduced<br>blood loss. More<br>effective than 10<br>mg/kg protamine<br>sulfate. | [4]       |
| Enoxaparin (10 mg/kg<br>IV)            | 30 mg/kg                  | Fully reversed<br>anticoagulant activity,<br>restoring blood loss to<br>control levels.       | [4]       |

# Clinical Efficacy in Healthy Elderly Subjects (Phase 2

Trials)

| Anticoagulant<br>(Steady State) | Ciraparantag Dose<br>(IV Infusion) | Outcome                                                           | Source(s) |
|---------------------------------|------------------------------------|-------------------------------------------------------------------|-----------|
| Apixaban                        | 60 mg and 120 mg                   | Rapid and sustained reversal of anticoagulation in all subjects.  | [10]      |
| Rivaroxaban                     | 180 mg                             | Rapid and sustained reversal of anticoagulation for all subjects. | [10]      |



# Experimental Protocols Physical Association Experiments (Dynamic Light Scattering)

- Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding to other molecules.
- Methodology: Standard Dynamic Light Scattering (DLS) was employed.[2][4] This technique measures the size of particles in a solution. A change in particle size upon mixing two components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.
- Protocol:
  - Aqueous solutions of Ciraparantag were prepared.
  - Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs, coagulation factors (FIIa, FXa), and various other drugs (e.g., diltiazem, digoxin, clopidogrel).[2][4]
  - The Ciraparantag solution was mixed with the target molecule solution.
  - DLS was used to measure the hydrodynamic radius of particles in the solution before and after mixing.
  - An increase in particle size was interpreted as a physical association (binding).[4]

#### **Preclinical Bleeding Experiments (In Vivo Rat Models)**

- Objective: To investigate the ability of Ciraparantag to reverse the effects of various anticoagulants on actual bleeding.[4]
- Models:
  - Rat Tail Transection Model: Measures total blood loss after tail amputation.[4]
  - Rat Liver Laceration Model: Measures bleeding time and volume from a standardized liver injury.[4][9]

#### Foundational & Exploratory





- General Protocol (Tail Transection):
  - Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose and route.
  - At the time of expected maximum anticoagulant concentration (Tmax), a single IV dose of Ciraparantag or saline (control) is administered.
  - After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.
  - Blood is collected for a set period.
  - The total volume of shed blood is measured to determine the amount of blood loss.





Click to download full resolution via product page

Caption: Workflow for the in vivo rat tail transection model.

#### **Pharmacokinetic and Metabolism Experiments**

 Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Ciraparantag.



- Methodology: PK and metabolism were studied in both animal models and human clinical trials.[4]
- Protocol:
  - Ciraparantag is administered (typically intravenously).
  - Serial blood samples are collected at predefined time points.
  - Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using a validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).[4][11]
  - Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.
  - Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by fitting the concentration-time data to a compartmental model.[2][4]

## **Clinical Coagulation Assays**

- Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in humans.
- Methodology: It was discovered that traditional plasma-based coagulation assays (e.g., aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[5] This is because the cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate, kaolin) used in these tests.
- Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary PD measurement.[10]
- Protocol:
  - Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).
  - A baseline WBCT is established.



- A single IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10 minutes).[10]
- Serial blood samples are drawn into reagent-free tubes.
- The time taken for a solid clot to form at body temperature is recorded.
- Reversal is defined as the return of WBCT to within a certain percentage (e.g., ≤10%) of the pre-anticoagulant baseline.[10]



Click to download full resolution via product page

Caption: Relationship between chemical structure and function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Educational resources Medthority Connect [connect.medthority.com:443]
- 3. Ciraparantag Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants [pubmed.ncbi.nlm.nih.gov]
- 10. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Synthesis and chemical structure of Ciraparantag TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12841253#synthesis-and-chemical-structure-of-ciraparantag-tfa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com